[3-(4-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine

Catalog No.
S837349
CAS No.
1299607-52-5
M.F
C14H14F3N3
M. Wt
281.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[3-(4-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl...

CAS Number

1299607-52-5

Product Name

[3-(4-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine

IUPAC Name

3-(4-aminophenyl)-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine

Molecular Formula

C14H14F3N3

Molecular Weight

281.28 g/mol

InChI

InChI=1S/C14H14F3N3/c1-20(2)13-12(9-3-5-11(18)6-4-9)7-10(8-19-13)14(15,16)17/h3-8H,18H2,1-2H3

InChI Key

DYBURNZKVPPRRR-UHFFFAOYSA-N

SMILES

CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=C(C=C2)N

Canonical SMILES

CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=C(C=C2)N

Current Research Status:

Potential Applications based on Structure:

  • Trifluoromethyl Group (CF3): This group can enhance binding affinity to biological targets due to its lipophilic character []. This could be of interest in medicinal chemistry for drug development.
  • Aminophenyl Group (NH2-C6H4): The presence of an amine group allows for further chemical modifications, potentially leading to compounds with varied functionalities. This could be useful in the development of molecular probes or sensors.
  • Pyridine Ring: Pyridine is a common scaffold in many biologically active molecules []. This suggests potential for the molecule to interact with cellular processes, although specific mechanisms would require further investigation.
  • Dimethylamine Group (N(CH3)2): This group can affect the molecule's solubility and basicity. Optimizing these properties is important for studies in biological systems.

The compound [3-(4-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine is a nitrogen-containing heterocyclic organic compound characterized by its pyridine ring, which is substituted with a trifluoromethyl group and an amino group. The presence of these functional groups suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. The trifluoromethyl group often enhances the lipophilicity and metabolic stability of compounds, making them more suitable for biological applications.

  • Potential for skin irritation and allergic reactions [].
  • May be harmful if inhaled or ingested [].
  • Some aromatic amines are known carcinogens [].
, primarily mediated by enzymes. The interactions can include:

  • Amino Group Reactions: The amino group can undergo acylation or alkylation, facilitating the formation of more complex molecules.
  • Trifluoromethyl Group Reactivity: The trifluoromethyl moiety can influence the reactivity of adjacent functional groups, potentially participating in nucleophilic substitutions or electrophilic aromatic substitutions.
  • Metabolic Pathways: The compound may be metabolized via oxidation or reduction reactions, which are common pathways for nitrogen-containing compounds.

Compounds similar to [3-(4-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine have been studied for their biological activities, particularly as potential therapeutic agents. For instance:

  • Antimicrobial Activity: Many pyridine derivatives exhibit significant antimicrobial properties, suggesting that this compound may also possess similar effects.
  • Anticancer Properties: Research indicates that compounds with amino and trifluoromethyl groups can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition: The compound may interact with specific enzymes involved in metabolic pathways, potentially serving as an inhibitor or modulator.

The synthesis of [3-(4-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine can involve several methods:

  • Nucleophilic Substitution: Starting from a suitable pyridine derivative, nucleophilic substitution can introduce the amino group at the para position.
  • Trifluoromethylation: The introduction of the trifluoromethyl group can be achieved through electrophilic fluorination methods or using reagents like trifluoroacetic anhydride.
  • Dimethylation: Dimethylamine can be used to methylate the nitrogen atom of the pyridine ring through reductive amination or direct alkylation techniques.

These synthetic routes require careful control of reaction conditions to ensure high yields and purity of the desired product.

The potential applications of [3-(4-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine include:

  • Pharmaceutical Development: Due to its structural features, it may serve as a lead compound in drug discovery for treating diseases such as cancer or infections.
  • Chemical Probes: This compound could be utilized as a chemical probe in biological research to study specific enzyme activities or cellular processes.
  • Agricultural Chemicals: Similar compounds have been explored for use as pesticides or herbicides due to their biological activity against pests.

Interaction studies are crucial for understanding how [3-(4-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine interacts with biological targets. These studies may include:

  • Binding Affinity Assays: Evaluating how well the compound binds to specific receptors or enzymes.
  • In Vivo Studies: Assessing the pharmacokinetics and pharmacodynamics in model organisms to determine efficacy and safety profiles.
  • Molecular Docking Studies: Computational modeling to predict how the compound interacts at the molecular level with target proteins.

Several compounds share structural similarities with [3-(4-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine, which can be compared based on their functional groups and biological activities:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-AminoquinolineAmino group on a quinoline ringAntimalarialEstablished clinical use
5-TrifluoromethylpyridineTrifluoromethyl group on a pyridineAntimicrobialEnhanced lipophilicity
2-AminopyridineAmino group on pyridineAnticancerSimple structure with diverse modifications

These comparisons highlight the unique combination of functional groups in [3-(4-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine, which may confer distinct properties and activities not found in other similar compounds.

This detailed analysis underscores the significance of this compound in medicinal chemistry and its potential for further research and application in various fields.

XLogP3

3.1

Dates

Last modified: 08-16-2023

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